(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
This compound is a synthetic tetrahydroisoquinoline derivative featuring a methanone bridge linking a 2,4-dichlorophenyl group to a substituted dihydroisoquinoline core. Key structural elements include:
- 6,7-Dimethoxy substitution on the isoquinoline ring, which enhances electron density and influences binding interactions.
- (3-(Trifluoromethyl)phenoxy)methyl substituent at position 1, contributing steric bulk and electron-withdrawing properties.
This compound is hypothesized to exhibit biological activity related to central nervous system (CNS) targets, given structural similarities to GluN2C/D NMDA receptor potentiators (e.g., compounds 90 and 91 in ) .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2F3NO4/c1-34-23-10-15-8-9-32(25(33)19-7-6-17(27)12-21(19)28)22(20(15)13-24(23)35-2)14-36-18-5-3-4-16(11-18)26(29,30)31/h3-7,10-13,22H,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSEWNQVQNGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known by its IUPAC name, is a complex organic molecule with notable biological activities. This article delves into its structure, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of this compound is , and it possesses a molecular weight of 540.36 g/mol. The structure includes:
- A dichlorophenyl moiety.
- A dimethoxy substituted isoquinoline core.
- A trifluoromethyl phenoxy group.
This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anti-inflammatory Properties
Studies have shown that derivatives of isoquinoline are often evaluated for their anti-inflammatory effects. Specifically, compounds similar to the one have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .
2. Antioxidant Activity
The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. This can mitigate oxidative stress in cells, which is implicated in various diseases including cancer and cardiovascular disorders .
3. Anticancer Potential
Preliminary studies suggest that isoquinoline derivatives can exhibit cytotoxic effects against certain cancer cell lines. The specific compound may act through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
A series of studies have evaluated the biological activity of related compounds:
- Study on COX Inhibition : In a comparative analysis, derivatives including methoxy and halogen substitutions were tested for their COX inhibitory activity. The compound exhibited IC50 values comparable to established anti-inflammatory drugs, indicating strong potential as a therapeutic agent .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound induces significant cytotoxicity, particularly against lung cancer cells (H2122). The mechanism was linked to the activation of apoptotic pathways and inhibition of proliferation .
Table: Summary of Biological Activities
The biological effects of this compound are likely mediated through multiple pathways:
- Cyclooxygenase inhibition leads to reduced production of pro-inflammatory mediators.
- Antioxidant properties may be attributed to the methoxy groups facilitating electron donation to free radicals.
- Cytotoxic effects are possibly due to interference with DNA synthesis or repair mechanisms in rapidly dividing cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydroisoquinoline-based methanones. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 3-chlorophenyl group in compound 91 (EC₅₀ = 1.7 µM) enhances NMDA receptor potency compared to the phenyl group in compound 90 (EC₅₀ = 3.2 µM) . The target compound’s 2,4-dichlorophenyl group may further optimize binding affinity due to dual chlorine atoms.
Physicochemical Properties :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted analogs (logP ~2.8), favoring blood-brain barrier permeability.
- 2,4-Dichlorophenyl vs. 3-chlorophenyl : The dichloro substitution may enhance halogen bonding with target proteins, as seen in kinase inhibitors .
Synthetic Routes: Analogous compounds are synthesized via nucleophilic substitution of tetrahydroisoquinoline intermediates with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) .
Q & A
Q. Which analytical parameters must be reported to ensure reproducibility?
- Critical Parameters :
- Synthesis : Catalyst loading (mol%), irradiation power/time, yield after column chromatography.
- Characterization : Crystallographic data (CCDC deposition number), NMR chemical shifts (δ in ppm), and HPLC purity (>95%).
- Biological Assays : IC₅₀ values with confidence intervals, positive/negative controls, and solvent vehicle effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
